3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra of analogous compounds reveal distinct signals for:
- Pyridine protons : Aromatic protons at δ 8.50–8.70 ppm (doublet for H-6), δ 7.80–7.90 ppm (triplet for H-4), and δ 7.30–7.40 ppm (multiplet for H-3 and H-5).
- Triazole protons : A singlet at δ 8.20–8.30 ppm for the triazole C–H proton.
- Hydrazide NH : A broad singlet at δ 10.10–10.30 ppm, exchangeable with D₂O.
- Trifluoromethyl groups : 19F NMR signals at δ -63 to -65 ppm (singlet).
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]+ shows a peak at m/z 443.32 , consistent with the molecular formula C₁₈H₁₂F₆N₆O. Fragmentation patterns include loss of the pyridine ring (m/z 316.20) and cleavage of the hydrazide bond (m/z 178.09).
Tautomeric Behavior Analysis of Triazole-Hydrazide System
The 1,2,4-triazole ring exhibits tautomerism between the 1H- and 2H-forms, influenced by the electronic effects of the trifluoromethyl groups. Density functional theory (DFT) calculations predict the 1H-tautomer as the dominant form due to stabilization by the electron-withdrawing -CF₃ substituents.
The hydrazide moiety (-NH–N=C=O) can undergo keto-enol tautomerism, though the conjugated system favors the keto form. Intramolecular hydrogen bonding between the hydrazide NH and triazole N stabilizes the planar conformation, suppressing tautomeric interconversion. Nuclear Overhauser effect (NOE) studies of related compounds confirm the absence of enol tautomers at room temperature.
Table 1: Key Structural and Spectroscopic Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula |
Properties
Molecular Formula |
C18H12F6N6O |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide |
InChI |
InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31) |
InChI Key |
OPAKEJZFFCECPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives
The 1,2,4-triazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. A high-yield method involves:
- Reacting hydrazine hydrate with formamide at 160–180°C under continuous distillation to remove ammonia and water.
- Slow addition of hydrazine to preheated formamide minimizes side reactions (e.g., 4-amino-1,2,4-triazole formation).
- Heat formamide (4:1 molar ratio to hydrazine) to 170°C.
- Add 64% aqueous hydrazine hydrate dropwise over 2–4 hours.
- Distill excess formamide under reduced pressure (<100 mmHg).
- Isolate 1,2,4-triazole via recrystallization (yield: 75–99%).
Key Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Formamide:Hydrazine | 4:1 molar ratio | Maximizes triazole yield |
| Temperature | 170°C ± 2°C | Prevents decomposition |
| Addition Rate | 2–4 hours | Reduces 4-amino byproduct |
Functionalization with 3,5-Bis(trifluoromethyl)phenyl
Nucleophilic Aromatic Substitution
The 3,5-bis(trifluoromethyl)phenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution:
- Suzuki Coupling : React triazole bromide with 3,5-bis(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ catalyst.
- Nucleophilic Substitution : Replace halogenated triazole with 3,5-bis(trifluoromethyl)phenyl lithium.
- Brominate 1,2,4-triazole at position 3 using NBS.
- React with 3,5-bis(trifluoromethyl)phenylboronic acid in THF/Pd(PPh₃)₄.
- Purify via column chromatography (hexane:EtOAc).
Key Data :
| Method | Catalyst | Yield | Purity |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 82% | >95% |
| Nucleophilic Substitution | LiTMP | 68% | 90% |
Propenyl Linker Installation
Wittig Reaction
The propenyl chain is introduced via Wittig reaction between triazole-aldehyde and ylide:
- Form triazole-aldehyde by oxidizing 1,2,4-triazole-methanol.
- Generate ylide from ethyltriphenylphosphonium bromide.
- React aldehyde with ylide to form propenyl-triazole.
- Oxidize 1,2,4-triazole-methanol (3,5-bis-CF₃) with PCC.
- Add ylide (prepared from ethyltriphenylphosphonium bromide and NaH).
- Isolate (E)-propenyl-triazole via silica gel chromatography (yield: 75%).
Key Data :
| Parameter | Condition | Outcome |
|---|---|---|
| Oxidizing Agent | PCC | 89% conversion |
| Solvent | DCM | Minimal side products |
Hydrazide Formation with Pyridin-2-yl
Condensation with Pyridin-2-yl Hydrazine
The propenyl-triazole reacts with pyridin-2-yl hydrazine to form the hydrazide:
- Synthesize pyridin-2-yl hydrazine via hydrazine hydrate and 2-cyanopyridine.
- Condense with propenyl-triazole-ketone in ethanol/HCl.
- Reflux propenyl-triazole-ketone (1 eq) with pyridin-2-yl hydrazine (1.2 eq) in ethanol.
- Add HCl (2 drops) as catalyst.
- Recrystallize from ethanol/water (yield: 85%).
Key Data :
| Condition | Effect on Yield |
|---|---|
| Hydrazine Excess | 1.2 eq → 85% yield |
| Catalyst | HCl (2 drops) → 85% |
| Solvent | Ethanol → 85% |
Challenges and Optimization
Byproduct Mitigation
Chemical Reactions Analysis
Types of Reactions
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N’-pyridin-2-ylprop-2-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N’-pyridin-2-ylprop-2-enehydrazide has several scientific research applications:
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation[][9].
Mechanism of Action
The mechanism of action of 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N’-pyridin-2-ylprop-2-enehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with other XPO1 inhibitors, particularly selinexor and verdinexor , which differ in substituent groups and stereochemistry. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Parameter | 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide | Selinexor (KPT-330) | Verdinexor (KPT-335) |
|---|---|---|---|
| IUPAC Name | (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide | (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide | (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide |
| Molecular Formula | C₁₈H₁₂F₆N₆O | C₁₇H₁₁F₆N₇O | C₁₈H₁₂F₆N₆O |
| Substituent Variation | Pyridin-2-yl hydrazide | Pyrazin-2-yl hydrazide | Pyridin-2-yl hydrazide (identical to the query compound) |
| Stereochemistry | E-configuration | Z-configuration | E-configuration |
| Biological Target | XPO1 (potential) | XPO1 (covalent inhibitor via Cys-528 modification) | XPO1 (non-covalent, host-targeted antiviral) |
| Key Applications | Under investigation | Cancer therapy (FDA-approved for multiple myeloma) | Antiviral therapy (e.g., influenza, SARS-CoV-2) |
| Potency (IC₅₀) | Not yet reported | 0.2–1.0 nM (XPO1 inhibition) | 3–10 nM (XPO1 inhibition) |
Key Findings from Comparative Studies
Substituent Impact on Selectivity :
- The pyridin-2-yl group in the query compound and verdinexor enhances binding to XPO1 compared to selinexor’s pyrazin-2-yl group. Pyridine’s aromaticity improves π-π interactions, whereas pyrazine’s electron-deficient nature reduces affinity .
- 3,5-Bis(trifluoromethyl)phenyl substitution is conserved across all analogs, critical for hydrophobic interactions within XPO1’s nuclear export signal (NES) binding groove .
Stereochemical Influence :
- The E-configuration in the query compound and verdinexor allows optimal alignment of the hydrazide group with XPO1’s reactive residues, whereas selinexor’s Z-configuration facilitates covalent bonding to Cys-528 .
Therapeutic Applications: Selinexor’s covalent binding mechanism makes it potent in oncology but increases off-target risks. In contrast, the query compound and verdinexor’s non-covalent inhibition is better tolerated in antiviral applications .
Pharmacokinetics :
- Verdinexor exhibits superior oral bioavailability (≥80%) compared to selinexor (30–40%), attributed to the E-configuration and pyridine moiety enhancing metabolic stability .
Biological Activity
The compound 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antifungal, and antibacterial activities, supported by recent research findings.
- IUPAC Name : (Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide
- Molecular Formula : C17H11F6N7O
- Molecular Weight : 443.31 g/mol
- CAS Number : 1393477-72-9
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
These findings indicate that the compound has potent activity against colon and breast cancer cell lines.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound has shown effectiveness against various fungal pathogens:
The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a vital component of fungal cell membranes.
Antibacterial Activity
The antibacterial potential of triazole derivatives has also been explored. The compound exhibits activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 10 µg/mL |
This suggests that the compound could be developed as a lead for new antibacterial agents.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components. The presence of the trifluoromethyl group and the triazole moiety are critical for enhancing biological efficacy. Research indicates that modifications in the hydrazide portion can lead to improved potency and selectivity against specific targets.
Case Studies
- Anticancer Study : A study published in PMC evaluated various triazole derivatives against cancer cell lines, highlighting that compounds similar to our target showed promising results with IC50 values significantly lower than traditional chemotherapeutics like cisplatin .
- Antifungal Study : Another study focused on the antifungal activity of triazoles found that derivatives with trifluoromethyl substitutions exhibited enhanced efficacy against resistant strains of Candida and Aspergillus species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
